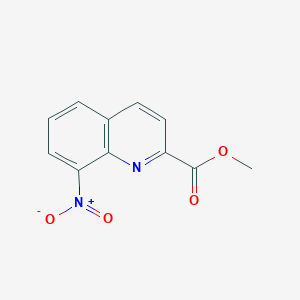

Methyl 8-nitroquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSFNHZUYTYDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553936 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-76-6 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 8 Nitroquinoline 2 Carboxylate

Direct Synthesis Approaches to Methyl 8-nitroquinoline-2-carboxylate

Direct synthesis strategies aim to construct the target molecule in the final steps of the synthetic sequence, either by forming the ester group on a pre-existing 8-nitroquinoline-2-carboxylic acid framework or by building the entire substituted quinoline (B57606) ring system from acyclic precursors.

The most straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 8-Nitroquinoline-2-carboxylic acid. This transformation is typically achieved through the Fischer esterification reaction. masterorganicchemistry.com

The general mechanism involves treating the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

A typical laboratory procedure would involve refluxing a solution of 8-Nitroquinoline-2-carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours until the reaction reaches completion, as monitored by techniques like thin-layer chromatography (TLC). The final product is then isolated through an aqueous workup and purification.

De novo synthesis involves the construction of the quinoline ring system from simpler, non-quinoline precursors. Several methods exist for synthesizing quinoline-2-carboxylates, which could be adapted for the target molecule. nih.gov One modern approach involves a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes. nih.govnih.gov This method proceeds through an initial aza-Michael addition followed by an intramolecular Henry reaction to form the heterocyclic ring. researchgate.net The generality of this approach allows for the synthesis of a wide range of functionalized quinoline-2-carboxylate derivatives by varying the substituents on the starting materials. nih.govnih.gov While not explicitly demonstrated for the 8-nitro derivative, the use of an appropriately substituted 2-aminobenzaldehyde (B1207257) (e.g., 2-amino-3-nitrobenzaldehyde) could potentially lead to the desired 8-nitroquinoline (B147351) skeleton directly.

Precursor Synthesis and Transformation Pathways

An alternative and often more practical approach involves the synthesis of a key precursor, 8-Nitroquinoline-2-carboxylic acid, which is then esterified as described previously. This pathway focuses on the strategic introduction of the nitro and carboxyl groups onto the quinoline scaffold.

A common and effective route to 8-Nitroquinoline-2-carboxylic acid starts from the readily available compound 2-methylquinoline (B7769805) (quinaldine). researchgate.net This strategy involves two main transformations: the nitration of the quinoline ring, followed by the oxidation of the methyl group at the 2-position.

The first step is the nitration of 2-methylquinoline, which typically yields a mixture of isomeric products, primarily 2-methyl-8-nitroquinoline (B1328908) and 2-methyl-5-nitroquinoline. researchgate.net A new method for separating these isomers has been developed to isolate the desired 2-methyl-8-nitroquinoline intermediate. researchgate.net

Once the pure 2-methyl-8-nitroquinoline is obtained, the methyl group is oxidized to a carboxylic acid. This can be a challenging step, but an optimized process involves a consecutive bromination and subsequent hydrolysis in aqueous sulfuric acid. The selection of optimal hydrolysis conditions is crucial and can lead to an almost quantitative yield of 8-Nitroquinoline-2-carboxylic acid. researchgate.net

The introduction of a nitro group onto the quinoline ring is a classic electrophilic aromatic substitution reaction. Under standard nitrating conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid, quinoline undergoes substitution primarily in the benzene (B151609) ring portion of the molecule. uop.edu.pk This is because the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is protonated under the strongly acidic reaction conditions. stackexchange.com

The nitration of the quinolinium ion results in the formation of a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkstackexchange.com The attack at these positions is favored over the 6- and 7-positions, and substitution in the deactivated pyridine ring is highly disfavored.

The ratio of 5-nitro to 8-nitro isomers formed during the nitration of quinoline is sensitive to the specific reaction conditions employed. Factors such as temperature, acid concentration, and the presence of substituents on the quinoline ring can significantly influence the regiochemical outcome of the reaction.

For the parent quinoline, nitration with nitric and sulfuric acids at 0°C gives a nearly equal mixture of 5-nitroquinoline and 8-nitroquinoline. stackexchange.com The reacting species is understood to be the quinolinium ion. stackexchange.com The presence of an activating group, such as a methyl group, can further direct the position of nitration. For instance, the nitration of a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701) with fuming nitric acid and sulfuric acid selectively produces 7-methyl-8-nitroquinoline (B1293703) in excellent yield, demonstrating the directing effect of the methyl group and the inherent preference for substitution at the 8-position in this system. brieflands.com

The reaction temperature can also play a critical role, particularly in substituted systems like quinoline 1-oxide. At lower temperatures, nitration predominantly yields the 5- and 8-nitro compounds, whereas at higher temperatures, the 4-nitro product becomes the major isomer. rsc.org This indicates that different reaction pathways, likely involving the protonated and free base forms of the N-oxide, are operative at different temperatures. rsc.org

Table 1: Influence of Reaction Conditions on Quinoline Nitration

| Substrate | Nitrating Agent / Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Quinoline | HNO₃ / H₂SO₄ at 0°C | ~1:1 mixture of 5-nitroquinoline and 8-nitroquinoline | stackexchange.com |

| 2-Methylquinoline | Nitrating mixture | Mixture of 2-methyl-8-nitroquinoline and 2-methyl-5-nitroquinoline | researchgate.net |

| 7-Methylquinoline | Fuming HNO₃ / H₂SO₄ | 7-Methyl-8-nitroquinoline (selective) | brieflands.com |

| Quinoline 1-Oxide | HNO₃ / H₂SO₄ (lower temp.) | 5- and 8-nitroquinoline 1-oxides | rsc.org |

| Quinoline 1-Oxide | HNO₃ / H₂SO₄ (higher temp.) | 4-nitroquinoline (B1605747) 1-oxide | rsc.org |

Regioselective Nitration Reactions in Quinoline Systems for 8-Nitro Substitution

Separation Strategies for Isomeric Nitroquinolines

The synthesis of specific nitroquinoline isomers, such as those required for the production of this compound, often results in a mixture of positional isomers. The effective separation of these isomers is a critical step to ensure the purity of the desired intermediate. A common challenge is the separation of 5-nitro and 8-nitro substituted quinolines.

One documented method for the separation of 5-nitroquinoline and 8-nitroquinoline involves the formation of their hydrohalide salts. google.com This process includes heating a slurry of the mixed nitroquinoline isomer hydrohalide salts in wet dimethylformamide (DMF) to form a solution, followed by cooling to selectively precipitate the 5-nitroquinoline hydrohalide. google.com The precipitate can then be collected, leaving the 8-nitro isomer in the solution. The hydrohalide, such as hydrochloride (HCl) or hydrobromide (HBr), can be introduced as a gas or in an aqueous solution. google.com

In the context of synthesizing 8-nitroquinoline-2-carboxylic acid, an essential precursor to this compound, a method for separating isomeric 8-nitro- and 5-nitro-2-methylquinolines has been developed. researchgate.net While the specifics of this novel separation method are detailed in the referenced study, it highlights the necessity of such purification steps following the nitration of 2-methylquinoline. researchgate.net The ability to isolate the 8-nitro-2-methylquinoline isomer is paramount before proceeding to the subsequent oxidation step.

Separation techniques can be chosen based on the physical and chemical properties of the isomers. These can include:

Fractional Crystallization: Exploiting differences in the solubility of the isomeric salts in a particular solvent system.

Chromatography: Techniques such as column chromatography can be employed to separate isomers based on their differential adsorption to a stationary phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be effective, particularly for analytical separation and smaller-scale preparations. researchgate.net

The selection of an appropriate separation strategy is crucial for obtaining the high-purity 8-nitro-2-methylquinoline necessary for the synthesis of this compound.

Oxidation Strategies for Converting 2-Methyl Groups to Carboxylic Acid Moieties

The conversion of the 2-methyl group on the quinoline ring to a carboxylic acid moiety is a key transformation in the synthesis of this compound. This oxidation step requires careful selection of reagents to achieve the desired conversion without degrading the nitro-substituted aromatic ring.

A common and effective method for this transformation is the use of strong oxidizing agents. For instance, the oxidation of a methyl group at the benzylic position to a carboxylic acid is a well-established reaction, often employing reagents like potassium permanganate (B83412) (KMnO₄) under hot alkaline conditions. youtube.com However, the reactivity of the quinoline system, particularly the pyridine ring, must be considered. The double bond in the pyridine part of the quinoline is susceptible to oxidation, but the aromatic stabilization of the benzene ring makes it less reactive. youtube.com

In a specific, optimized synthesis of 8-nitroquinoline-2-carboxylic acid, the oxidation of 2-methyl-8-nitroquinoline is a critical step. researchgate.net This transformation has been achieved through a two-step process involving bromination followed by hydrolysis in aqueous sulfuric acid. researchgate.net This indirect oxidation route can offer greater selectivity compared to direct oxidation with powerful agents that might lead to ring cleavage or other side reactions.

The choice of oxidizing agent and reaction conditions is paramount to the success of this synthetic step. The table below summarizes potential oxidation strategies.

| Reagent/Method | Description | Reference |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, often used in hot alkaline solution, for converting alkyl side chains on aromatic rings to carboxylic acids. | youtube.com |

| Bromination followed by Hydrolysis | An indirect method where the methyl group is first halogenated and then hydrolyzed to the carboxylic acid. This can provide better selectivity. | researchgate.net |

The successful oxidation of the 2-methyl group provides 8-nitroquinoline-2-carboxylic acid, which can then be esterified to yield the target compound, this compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and versatile methodologies. For the synthesis of quinoline derivatives like this compound, several advanced techniques and green chemistry approaches are being explored. These methods aim to reduce reaction times, improve yields, minimize waste, and avoid harsh reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. benthamdirect.comnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes. benthamdirect.comnih.govunf.edu For the synthesis of quinoline derivatives, microwave-assisted protocols have been shown to enhance reaction rates and, in some cases, improve product yields. benthamdirect.comnih.gov

The benefits of microwave-assisted synthesis in the context of quinoline chemistry include:

Reduced Reaction Times: Significant acceleration of reactions is a hallmark of this technique. benthamdirect.com

Improved Yields: In many instances, the use of microwave irradiation leads to higher isolated yields of the desired products. nih.gov

Greener Chemistry: Shorter reaction times and improved efficiency contribute to a more environmentally friendly process by reducing energy consumption and potentially minimizing the use of solvents. benthamdirect.com

Enhanced Safety: The ability to perform reactions on a smaller scale with increased speed can enhance safety in a laboratory setting. acs.org

Microwave-assisted methods have been successfully applied to various reactions for synthesizing quinoline scaffolds, including multi-component reactions. unf.eduacs.org For example, a one-pot, three-component synthesis of quinoline-based hybrids has been efficiently carried out under microwave irradiation without the need for a catalyst. unf.eduacs.org

| Reaction Type | Conditions | Advantages | Reference |

| Three-component synthesis of dihydropyridopyrimidines | DMF, 125–135 °C, 8–20 min | Catalyst-free, one-pot, efficient | unf.eduacs.org |

| Skraup synthesis of 7-amino-8-methylquinoline | Solid support or solvent-free | Important decrease in reaction time | nih.gov |

| Synthesis of fused heterocyclic compounds | Various solvents (e.g., water, ethylene (B1197577) glycol) | Short synthetic route, operational simplicity, minimal environmental impact | acs.org |

While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the provided search results, the general applicability of this technology to quinoline synthesis suggests its potential for optimizing the steps involved in its production.

Catalytic Approaches in Quinoline Synthesis (e.g., transition metal-free, cesium catalysis)

The development of novel catalytic systems is at the forefront of modern quinoline synthesis, with a strong emphasis on transition-metal-free and more sustainable catalytic methods. nih.gov These approaches aim to replace traditional, often harsh, and toxic reagents with more environmentally benign and efficient catalysts. mdpi.com

Transition-Metal-Free Synthesis:

Transition-metal-free approaches for quinoline synthesis have gained significant traction as they avoid the use of expensive and potentially toxic heavy metals. nih.gov These methods often employ organocatalysts, ionic liquids, or simple acid/base catalysis. nih.govnih.gov For instance, the Friedländer synthesis of quinolines can be effectively catalyzed by sulfonic acid ionic liquids under solvent-free conditions, offering high yields in short reaction times. nih.gov Other metal-free strategies involve the use of iodine as a catalyst in oxidative cyclization reactions. nih.gov

Key features of transition-metal-free quinoline synthesis include:

Environmental Friendliness: Avoidance of heavy metal catalysts reduces environmental impact. organic-chemistry.org

Cost-Effectiveness: Organocatalysts and simple reagents are often cheaper than transition metal catalysts.

Broad Substrate Scope: Many metal-free methods demonstrate good tolerance for a variety of functional groups. mdpi.com

Cesium Catalysis:

Cesium compounds, particularly cesium carbonate (Cs₂CO₃), have emerged as effective catalysts in various organic transformations, including the synthesis of heterocyclic compounds. While a direct application of cesium catalysis for the synthesis of this compound was not found, its utility in related syntheses is noteworthy. For example, cesium carbonate has been used to catalyze the efficient synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide. researchgate.net This demonstrates the potential of cesium catalysts in promoting cyclization and carbonylation reactions, which are relevant to the construction of heterocyclic frameworks. In another example, cesium pivalate (B1233124) is used as an additive in a palladium-catalyzed one-pot synthesis of indole-3-carboxylic acids. acs.org

The exploration of diverse catalytic systems, including both transition-metal-free and alkali metal-based catalysts, continues to provide new and improved routes for the synthesis of quinolines and their derivatives.

Multi-Component Reactions (MCRs) for Quinoline Framework Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates most of the atoms of the starting materials. researchgate.netrsc.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. researchgate.netrsc.org MCRs are particularly well-suited for the construction of heterocyclic scaffolds like the quinoline framework. researchgate.net

Several named MCRs are employed for the synthesis of quinolines, including:

Povarov Reaction: This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.netiipseries.org It is a powerful tool for creating substituted quinolines. iipseries.org

Doebner Reaction: A three-component reaction between an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. mdpi.comnih.gov

Conrad–Limpach-like MCR: This has been used for the synthesis of 4-acetylquinolines. mdpi.com

The table below highlights some key features of MCRs in quinoline synthesis.

| MCR Type | Reactants | Product Type | Advantages | Reference |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines/Quinolines | High atom economy, access to diverse substitution patterns | researchgate.netiipseries.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Direct route to important carboxylic acid derivatives | mdpi.comnih.gov |

| Gewald Reaction | (Mentioned as a general MCR) | (Typically thiophenes, but principle applies) | Convergent synthesis | researchgate.net |

| Ugi Reaction | (Mentioned as a general MCR) | (Typically peptide-like structures, but principle applies) | High structural diversity | researchgate.net |

The use of MCRs aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste generation, and often proceeding under mild reaction conditions. researchgate.net The versatility of MCRs allows for the introduction of various functional groups and substitution patterns onto the quinoline scaffold, making it a valuable strategy for creating libraries of quinoline derivatives for various applications. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 8 Nitroquinoline 2 Carboxylate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure by probing the vibrational modes of functional groups and the molecular skeleton.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For Methyl 8-nitroquinoline-2-carboxylate, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the quinoline (B57606) core, the nitro group, and the methyl ester substituent.

Key vibrational modes expected in the FT-IR spectrum include the C-H stretching of the aromatic quinoline ring, typically observed in the 3100-3000 cm⁻¹ region. scialert.net The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent and characteristic, appearing in the ranges of 1560-1520 cm⁻¹ and 1360-1320 cm⁻¹, respectively. researchgate.netnih.gov The presence of the methyl ester group is confirmed by a strong carbonyl (C=O) stretching band, generally found around 1730-1715 cm⁻¹, and C-O stretching vibrations. ui.ac.idmdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretching (Quinoline) | Medium-Weak |

| ~1725 | C=O Stretching (Ester) | Strong |

| 1625-1430 | C=C and C=N Stretching (Quinoline Ring) | Medium-Strong |

| ~1540 | Asymmetric NO₂ Stretching | Strong |

| ~1350 | Symmetric NO₂ Stretching | Strong |

| 1300-1200 | C-O Stretching (Ester) | Strong |

| 950-600 | Aromatic C-H Out-of-Plane Bending | Medium-Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically Raman active. For this compound, the FT-Raman spectrum provides valuable information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the quinoline ring, which often yield strong Raman signals. researchgate.net

Aromatic C-H stretching vibrations also appear in the 3100-3000 cm⁻¹ region. scialert.net The symmetric stretching of the nitro group is expected to be a very strong band in the Raman spectrum. researchgate.net The quinoline ring breathing modes and other C-C stretching vibrations within the ring system (1625-1430 cm⁻¹) are also characteristically strong in the Raman spectrum, providing detailed information about the aromatic framework. scialert.net

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretching (Quinoline) | Medium |

| ~1725 | C=O Stretching (Ester) | Weak |

| 1620-1550 | C=C and C=N Stretching (Quinoline Ring) | Strong |

| ~1350 | Symmetric NO₂ Stretching | Very Strong |

| ~1010 | Ring Breathing Mode | Strong |

| 950-600 | Aromatic C-H Out-of-Plane Bending | Weak-Medium |

A detailed assignment of the observed vibrational bands is crucial for a complete structural characterization.

Nitro Group (NO₂) Modes : The nitro group vibrations are relatively independent of the rest of the molecule. researchgate.net The asymmetric stretch (νₐₛ NO₂) typically appears at a higher frequency (around 1540 cm⁻¹) than the symmetric stretch (νₛ NO₂) (around 1350 cm⁻¹). nih.gov The high intensity of these bands in both IR and Raman spectra makes them excellent diagnostic markers. Other modes like the NO₂ scissoring (bending) vibration can be found in the 880-830 cm⁻¹ range.

Ester Group (-COOCH₃) Modes : The most characteristic vibration of the methyl ester group is the intense C=O stretching mode, expected near 1725 cm⁻¹. mdpi.com The C-O single bond stretching vibrations are also significant and typically appear as strong bands in the 1300-1200 cm⁻¹ (asymmetric C-O-C stretch) and 1150-1000 cm⁻¹ (symmetric C-O-C stretch) regions.

Quinoline Ring Modes : The quinoline ring system gives rise to a complex set of vibrations. Aromatic C-H stretching modes are found above 3000 cm⁻¹. irphouse.com The C=C and C=N stretching vibrations of the heterocyclic and benzene (B151609) rings occur in the 1625-1430 cm⁻¹ region. scialert.net In-plane C-H bending vibrations are typically observed between 1350-950 cm⁻¹, while out-of-plane C-H bending modes appear in the 950-600 cm⁻¹ range, with their exact positions being sensitive to the substitution pattern on the ring. iosrjournals.org

Vibrational spectroscopy can offer insights into the molecule's conformation, particularly concerning the orientation of the substituent groups relative to the quinoline plane. The steric interaction between the nitro group at the C8 position and the lone pair of the nitrogen atom at the N1 position can cause a slight distortion of the quinoline ring from planarity. nih.gov This distortion can influence the vibrational frequencies of the ring modes.

Furthermore, the rotational orientation (conformation) of the methyl ester group at the C2 position can be studied. Different conformers may exhibit subtle shifts in the C=O and C-O stretching frequencies due to changes in conjugation with the quinoline ring system. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in elucidating the structure of this compound by revealing the number of distinct protons, their chemical environments, and their spatial relationships through spin-spin coupling. The strong electron-withdrawing nature of both the nitro and methyl carboxylate groups significantly deshields the aromatic protons, causing them to resonate at downfield chemical shifts.

The spectrum is expected to show signals for five aromatic protons on the quinoline ring and three protons from the methyl ester group.

Methyl Protons : The methyl (-OCH₃) protons of the ester group will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.

Quinoline Protons :

H3 and H4 : These protons are on the pyridine (B92270) ring, adjacent to the electron-withdrawing ester group. They will appear as doublets due to coupling with each other (³J ≈ 8-9 Hz). H4 is typically further downfield than H3.

H5, H6, and H7 : These protons are on the benzene ring, which is substituted with the strongly electron-withdrawing nitro group. This will cause significant downfield shifts. They will form a complex splitting pattern. H7, being ortho to the nitro group, is expected to be the most downfield of this trio, appearing as a doublet of doublets. H5, also ortho to the nitro group on the other side, will also be a doublet of doublets. H6, being meta to the nitro group, will likely appear as a triplet or doublet of doublets.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -OCH₃ | ~4.0 | s (singlet) | - |

| H3 | ~8.3 | d (doublet) | ³J(H3-H4) ≈ 8.5 |

| H4 | ~8.6 | d (doublet) | ³J(H4-H3) ≈ 8.5 |

| H5 | ~8.2 | dd (doublet of doublets) | ³J(H5-H6) ≈ 8.0, ⁴J(H5-H7) ≈ 1.5 |

| H6 | ~7.8 | t (triplet) | ³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 8.0 |

| H7 | ~8.4 | dd (doublet of doublets) | ³J(H7-H6) ≈ 8.0, ⁴J(H7-H5) ≈ 1.5 |

Carbon-13 (13C) NMR Spectroscopy for Carbon Environment Characterization

Carbon-13 NMR spectroscopy is a powerful tool for characterizing the carbon skeleton of a molecule, as the chemical shift of each carbon atom is highly sensitive to its local electronic environment. For this compound, a total of 11 distinct signals are expected in the 13C NMR spectrum, corresponding to the 9 carbons of the quinoline ring system, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~148 | Attached to nitrogen and ester group |

| C3 | ~122 | Aromatic CH |

| C4 | ~138 | Aromatic CH |

| C4a | ~128 | Bridgehead carbon |

| C5 | ~125 | Aromatic CH |

| C6 | ~130 | Aromatic CH |

| C7 | ~124 | Aromatic CH |

| C8 | ~145 | Attached to nitro group |

| C8a | ~149 | Bridgehead carbon, adjacent to N |

| C=O | ~168 | Ester carbonyl |

| -OCH3 | ~53 | Methyl ester carbon |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations between adjacent protons on the quinoline ring system (e.g., H3-H4, H5-H6, H6-H7), allowing for the sequential assignment of these protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond 1H-13C correlation). This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, the methyl protons (-OCH3) would show a correlation to the carbonyl carbon (C=O) and the C2 carbon of the quinoline ring. Similarly, protons on the aromatic ring (e.g., H7) would show correlations to the C8 carbon bearing the nitro group, confirming its position. The use of HMBC has been demonstrated as a definitive method for distinguishing between positional isomers in related nitro-aromatic compounds. unimi.itmdpi.comresearchgate.net

Investigation of Solution-State Molecular Dynamics and Tautomerism

The study of a molecule's behavior in solution, including its dynamic processes, provides a more complete picture of its chemical properties. For this compound, potential dynamic processes could include restricted rotation around the single bonds connecting the substituent groups (the C2-carboxylate and C8-nitro groups) to the quinoline ring. Significant energy barriers to rotation could, in principle, lead to observable effects in the NMR spectrum, such as peak broadening at certain temperatures.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in certain quinoline derivatives, particularly those with hydroxyl or amino groups. However, for this compound, which lacks readily exchangeable protons on heteroatoms attached to the ring, significant tautomeric equilibria are not expected under standard conditions. Studies on related nitroquinoline compounds have focused on their synthesis and anticancer activities, with less emphasis on their solution-state dynamics. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is an excellent method for assessing the purity of volatile and thermally stable compounds like this compound. The gas chromatogram would show a primary peak corresponding to the compound, with the retention time being a characteristic property under specific analytical conditions. Any impurities would appear as separate peaks.

The mass spectrometer coupled to the GC provides the mass spectrum of the eluting compound. For this compound (C11H8N2O5), the mass spectrum would be expected to show a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 248. This peak corresponds to the intact molecule minus one electron, confirming its molecular weight. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). chemrxiv.orglcms.cz This precision allows for the determination of a molecule's unique elemental formula.

For this compound, the calculated exact mass is 248.0433 Da. An HRMS measurement yielding a value very close to this would unequivocally confirm the elemental composition as C11H8N2O5, distinguishing it from any other potential isomers or compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H8N2O5 |

| Nominal Mass | 248 Da |

| Calculated Exact Mass | 248.0433 Da |

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, particularly with electron ionization (EI) used in GC-MS, the molecular ion is energetically unstable and often breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a molecular fingerprint, providing valuable structural information. libretexts.orgwhitman.edu

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the methoxy (B1213986) radical (•OCH3): Cleavage of the ester's O-CH3 bond would result in a fragment ion at m/z 217. This is often a primary fragmentation pathway for methyl esters.

Loss of the entire methoxycarbonyl radical (•COOCH3): This would lead to a fragment corresponding to the 8-nitroquinoline (B147351) cation at m/z 173.

Loss of the nitro group (•NO2): The cleavage of the C-N bond at the C8 position would produce a fragment ion at m/z 202.

Sequential Losses: Further fragmentation of these primary ions can occur, such as the loss of carbon monoxide (CO) from the [M-OCH3]+ ion.

The analysis of these characteristic fragment ions allows for the confirmation of the different functional groups and their arrangement on the quinoline core. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 248 | [C11H8N2O5]+• | (Molecular Ion) |

| 217 | [C10H8N2O4]+ | •OCH3 |

| 202 | [C11H8NO3]+• | •NO2 |

| 173 | [C9H6N2O]+ | •COOCH3 |

| 172 | [C9H6NO]+ | •NO2, •OCH3 |

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

Detailed experimental data from the UV-Vis electronic absorption spectrum for this compound, required to analyze its electronic transitions, is not available in the reviewed literature.

Analysis of π→π and n→π Electronic Transitions**

Specific absorption maxima (λmax) and molar absorptivity (ε) values corresponding to the π→π* and n→π* electronic transitions for this compound have not been reported in the searched scientific papers. The quinoline ring system, conjugated with a nitro group and a carboxylate group, is expected to exhibit these transitions. Typically, π→π* transitions in such aromatic systems are intense, while n→π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are of lower intensity.

Solvatochromic Effects on Electronic Spectra

There is no available research detailing the solvatochromic effects on the electronic spectrum of this compound. Such a study would involve recording the UV-Vis spectra in a range of solvents with varying polarities to observe any bathochromic (red) or hypsochromic (blue) shifts of the absorption bands. These shifts provide insight into the change in dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions.

X-ray Diffraction Crystallography

A published single-crystal X-ray diffraction study for this compound could not be located. This information is essential for the definitive determination of its solid-state molecular architecture.

Intermolecular Interactions and Crystal Packing Analysis

An analysis of the intermolecular interactions and crystal packing is contingent on the availability of single-crystal X-ray diffraction data. Consequently, a discussion of the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces that govern the supramolecular assembly of this compound in its crystalline form, cannot be provided.

Computational Chemistry and Theoretical Investigations of Methyl 8 Nitroquinoline 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently used to achieve a reliable balance between computational cost and accuracy for quinoline (B57606) derivatives. researchgate.net These calculations form the basis for geometry optimization, vibrational spectra analysis, and the exploration of the molecule's electronic characteristics.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Methyl 8-nitroquinoline-2-carboxylate, DFT calculations are used to find the equilibrium geometry by minimizing the energy with respect to all atomic coordinates.

Studies on related quinoline structures, such as 8-nitroquinoline (B147351), reveal that the fused pyridine (B92270) and benzene (B151609) ring system is nearly planar. researchgate.net For this compound, the quinoline core is also expected to be largely planar. The primary conformational flexibility arises from the orientation of the methyl carboxylate group at position 2 and the nitro group at position 8 relative to the quinoline plane. The final optimized geometry would reflect a balance of steric hindrance and electronic interactions between these substituent groups and the aromatic ring system. Analysis of phenyl quinoline-2-carboxylate shows a significant dihedral angle between the quinoline and phenyl rings, indicating that substituent groups can be twisted out of the main plane. mdpi.com

Table 1: Predicted Structural Parameters for this compound Note: This table is illustrative, based on typical bond lengths and angles from related structures. Actual values would be derived from specific DFT calculations.

| Parameter | Predicted Value |

| C-N (pyridine ring) Bond Length | ~1.37 Å |

| C=O (carboxylate) Bond Length | ~1.21 Å |

| N-O (nitro group) Bond Length | ~1.22 Å |

| Dihedral Angle (Quinoline-NO₂) | Small, near planar |

| Dihedral Angle (Quinoline-COOCH₃) | Potentially twisted |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Potential Energy Distribution (PED) analysis is then used to quantitatively assign these vibrational modes to the stretching, bending, and torsional motions of specific bonds and functional groups. researchgate.net For this compound, characteristic vibrational frequencies are expected for the quinoline ring, the nitro (NO₂) group, and the methyl carboxylate (-COOCH₃) group. For instance, an analysis of 5,8-quinolinedione (B78156) derivatives showed distinct peaks for C=O vibrations. mdpi.com

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Note: This table is illustrative. Precise frequencies are determined by specific DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | 1550-1580 | Stretching of the N-O bonds |

| NO₂ Symmetric Stretch | 1340-1360 | Stretching of the N-O bonds |

| C=O Stretch (Ester) | 1720-1740 | Stretching of the carbonyl bond |

| C-O Stretch (Ester) | 1200-1250 | Stretching of the single C-O bond |

| C=N Stretch (Quinoline) | 1500-1600 | Stretching within the pyridine ring |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the rings |

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. wuxibiology.comirjweb.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system. In contrast, due to the strong electron-withdrawing nature of the nitro and carboxylate groups, the LUMO is likely localized on these substituents and the adjacent atoms of the pyridine ring. researchgate.net This distribution facilitates intramolecular charge transfer from the ring system to the substituent groups upon electronic excitation. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative, based on similar nitro-aromatic compounds.

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -6.5 to -7.5 |

| E(LUMO) | -2.0 to -3.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. physchemres.orgchemrxiv.org

In an MEP map, regions of negative potential (typically colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the most negative regions are anticipated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylate group, which are rich in lone-pair electrons. researchgate.net The most positive regions are expected to be located around the hydrogen atoms of the quinoline ring. This charge distribution provides insight into how the molecule will interact with other polar molecules or ions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stability by examining charge delocalization and hyperconjugative interactions. dergi-fytronix.com This method analyzes the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies Note: This table presents hypothetical strong interactions based on the molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C5-C6) | π(C7-C8) | High | π → π (Ring delocalization) |

| LP(O1) on NO₂ | π(N-O2) | High | n → π (Intra-group resonance) |

| LP(O3) on C=O | π(C-O4) | Moderate | n → π (Ester resonance) |

| π(C1-N) | π(C2-C3) | High | π → π (Ring delocalization) |

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify which specific atoms within the molecule are most reactive. chemrxiv.org The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net

Condensed Fukui functions are calculated for each atomic site to predict its susceptibility to different types of attack:

f⁺ : For nucleophilic attack (where the molecule accepts an electron).

f⁻ : For electrophilic attack (where the molecule donates an electron).

f⁰ : For radical attack.

For this compound, the atoms with the highest f⁺ values (sites for nucleophilic attack) are expected to be the carbon atom of the carboxylate group and certain carbons on the quinoline ring influenced by the electron-withdrawing groups. The atoms with the highest f⁻ values (sites for electrophilic attack) are likely to be the nitrogen atom of the quinoline ring and other positions on the carbocyclic ring. researchgate.net These descriptors provide a detailed map of reactivity across the molecule.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules. For this compound, these descriptors help in predicting its behavior in various chemical environments.

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and data storage. nih.gov Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. The nitro group (-NO₂) acts as a strong electron acceptor, while the quinoline ring system serves as the conjugated bridge.

The NLO properties of a molecule are governed by its response to an external electric field, which can be quantified by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Dipole Moment (μ): This measures the asymmetry of the charge distribution in the molecule. A large ground-state dipole moment is often associated with significant NLO activity.

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO response, such as second-harmonic generation (SHG). A high β value is a key indicator of a promising NLO material.

While specific computational data for this compound is not extensively published, studies on the closely related compound 2-Methyl-8-nitroquinoline (B1328908) (2M8NQ) show that it possesses excellent NLO properties, which are largely attributable to the same nitro-quinoline framework. researchgate.net The hyperpolarizability calculation for 2M8NQ indicates a significant NLO response. researchgate.net It is expected that this compound would exhibit comparable, if not enhanced, NLO characteristics due to the additional influence of the carboxylate group on the electronic structure.

Table 1: Representative Theoretical NLO Properties (Illustrative) This table presents typical values for related nitro-quinoline systems to illustrate the expected properties of this compound.

| Property | Description | Expected Significance |

|---|---|---|

| Dipole Moment (μ) | Measures charge separation. | High value suggests significant intramolecular charge transfer. |

| Polarizability (⟨α⟩) | Measures molecular response to an electric field. | Contributes to the overall NLO effect. |

| Hyperpolarizability (β₀) | Quantifies the second-order NLO response. | A large value is desirable for NLO applications. |

Topological analysis of the electron density provides a detailed picture of chemical bonding and non-covalent interactions within a molecule.

Atoms in Molecules (AIM) Theory: AIM analysis partitions the electron density of a molecule to define atoms and the bonds between them. It characterizes the nature of chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at bond critical points.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are tools that reveal regions in molecular space with a high probability of finding electron pairs. researchgate.netijasret.com High ELF or LOL values indicate areas of covalent bonds, lone pairs, or atomic core shells, while lower values correspond to delocalized electron regions. researchgate.netijasret.com In this compound, ELF and LOL analysis would be expected to show strong electron localization around the oxygen atoms of the nitro and carboxylate groups and within the C-C and C-N covalent bonds of the quinoline ring. researchgate.netresearchgate.net This topographical examination helps in understanding chemical interactions and the structure of the atomic shells on the molecular surface. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide valuable information on the dynamic character and conformational flexibility of a molecule, which are crucial for understanding its behavior in different environments. mdpi.com

The structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation of the methyl carboxylate (-COOCH₃) and nitro (-NO₂) groups relative to the plane of the quinoline ring.

Gas Phase: In the absence of solvent, MD simulations would likely reveal a wider range of accessible conformations and lower rotational barriers for the substituent groups. The molecule's dynamics would be governed solely by its internal energy.

Solution Phase: In solution, interactions with solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions) would restrict the conformational freedom. The specific solvent would influence which conformations are most stable and the energy barriers between them.

The solvent environment can significantly alter the electronic and structural properties of a solute molecule. researchgate.net For a polar molecule like this compound, these effects are particularly pronounced. Computational studies on related compounds like 2-Methyl-8-nitroquinoline have demonstrated that the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transitions, is sensitive to the polarity of the solvent. researchgate.net It is expected that increasing solvent polarity would lead to:

A reduction in the HOMO-LUMO energy gap, causing a red shift (shift to longer wavelengths) in the UV-Visible absorption spectrum.

Stabilization of the charge-separated excited state, which can enhance properties related to intramolecular charge transfer.

Minor changes in bond lengths and angles as the molecule adapts to the surrounding solvent cage.

Advanced Theoretical Modeling of Electron Transfer Mechanisms

The presence of the electron-withdrawing nitro group makes this compound a potential candidate for involvement in electron transfer (ET) processes. Nitroaromatic compounds are well-known electron acceptors, and their reduction can proceed via single- or two-electron pathways. nih.gov

Advanced theoretical models can elucidate the mechanisms of these ET reactions. For instance, Marcus theory can be employed to determine electron self-exchange rates. researchgate.net NBO (Natural Bond Orbital) calculations can provide insights into donor-acceptor interactions that facilitate electron transfer. researchgate.net Theoretical investigations into related quinoline systems have been used to understand the thermodynamics and kinetics of electron transfer, revealing the significant impact of substituents on the electronic properties of the complexes. researchgate.net For this compound, theoretical modeling could predict its reduction potential and map out the energetic landscape for the addition of one or more electrons, which is fundamental to understanding its potential role in redox-sensitive biological or material systems.

Marcus Theory Applications to Redox Processes

Electron transfer is a fundamental process in many chemical and biological reactions. Marcus theory, developed by Rudolph A. Marcus, is a cornerstone for explaining the rates of electron transfer reactions. wikipedia.org It provides a framework for calculating the activation energy of an electron moving from a donor to an acceptor species. wikipedia.orgnorthwestern.edu While specific, detailed Marcus theory calculations for isolated this compound are not extensively documented in dedicated studies, the principles of the theory are applied to understand the behavior of systems and complexes incorporating this molecule as a ligand. researchgate.net

The rate of electron transfer is determined by the Gibbs free energy of activation (ΔG*). According to Marcus theory, this activation energy is a function of the standard Gibbs free energy change of the reaction (ΔG°) and the reorganization energy (λ). libretexts.orglibretexts.org

The equation is expressed as: ΔG = (λ/4) * (1 + ΔG°/λ)²* libretexts.orglibretexts.org

The reorganization energy (λ) is a crucial parameter defined as the energy required to structurally distort the reactants and their surrounding solvent molecules into the configuration of the products, without the actual transfer of the electron. wikipedia.orgresearchgate.net It is composed of two main components:

Inner-sphere reorganization energy (λi): This component represents the energy associated with changes in bond lengths and angles within the reacting molecules as they switch between their oxidized and reduced states. libretexts.org For this compound, this would involve adjustments in the C-N, N-O, and other bonds of the quinoline system upon accepting an electron.

Outer-sphere reorganization energy (λo): This component accounts for the energy needed to reorganize the solvent molecules surrounding the reactant. The change in charge on the molecule during a redox reaction alters its interaction with the polar solvent, necessitating a reorientation of the solvent dipoles. wikipedia.orglibretexts.org

| Parameter | Symbol | Description |

|---|---|---|

| Gibbs Free Energy of Activation | ΔG* | The energy barrier that must be overcome for the electron transfer reaction to occur. It directly influences the reaction rate. |

| Standard Gibbs Free Energy Change | ΔG° | The overall energy difference between the initial reactants and final products. It represents the thermodynamic driving force of the reaction. |

| Reorganization Energy | λ | The energy cost of reorganizing the structures of the reactants and the surrounding solvent to accommodate the charge transfer. It is the sum of inner-sphere (λi) and outer-sphere (λo) components. |

Influence of Substituents on Electron Transfer Properties

The electron transfer properties of the this compound molecule are significantly modulated by its substituents: the nitro group (-NO2) at the 8-position and the methyl carboxylate group (-COOCH3) at the 2-position. Both are electron-withdrawing groups that heavily influence the electronic landscape of the quinoline ring system.

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. researchgate.net Its presence dramatically lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the molecule a better electron acceptor, thereby facilitating reduction reactions. The electron-attracting ability of the nitro group can be influenced by the electronic properties of other parts of the molecule in a phenomenon known as the reverse substituent effect. researchgate.net

The methyl carboxylate group at the 2-position also exerts an electron-withdrawing effect. nih.gov This effect reduces the electron density on the quinoline ring and particularly weakens the electron-donating character of the quinoline nitrogen atom. nih.govrsc.org This withdrawal of electron density complements the effect of the nitro group, further enhancing the molecule's capacity to accept an electron.

The combined electronic influence of these two substituents has a direct impact on the thermodynamic parameters governing electron transfer. Specifically, their electron-withdrawing nature increases the redox potential of the molecule, making its reduction more favorable. This translates to a more favorable Gibbs free energy change (ΔG°) for a reduction process, which, according to the Marcus equation, can lead to a faster electron transfer rate, provided the reaction is not in the inverted region.

In addition to electronic effects, substituents can also have steric influences. The methyl ester group at the 2-position, for instance, imposes steric demand that can affect how the molecule coordinates to a metal center in a complex. nih.gov This steric hindrance can influence the geometry of both the oxidized and reduced states, thereby altering the inner-sphere reorganization energy (λi) of the redox process in such complexes. nih.gov

| Substituent | Position | Electronic Effect | Expected Impact on Electron Transfer Properties |

|---|---|---|---|

| Nitro Group (-NO2) | 8 | Strongly electron-withdrawing | Lowers LUMO energy, increases redox potential, makes reduction more favorable (more favorable ΔG°). |

| Methyl Carboxylate (-COOCH3) | 2 | Electron-withdrawing | Reduces electron density on the quinoline ring, weakens the nitrogen donor strength, and contributes to a higher redox potential. nih.govrsc.org |

Reaction Mechanisms and Chemical Transformations of Methyl 8 Nitroquinoline 2 Carboxylate

Mechanisms of Nitration Relevant to Quinoline (B57606) Systems

The introduction of a nitro group onto the quinoline scaffold is a fundamental electrophilic aromatic substitution. The reaction conditions, particularly the acidity of the medium, strongly dictate the position of nitration. Under typical nitrating conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. stackexchange.com This protonation deactivates the pyridine (B92270) ring, making it resistant to electrophilic attack. Consequently, substitution occurs on the benzene (B151609) ring. stackexchange.comuop.edu.pk

Regioselectivity and Isomeric Product Distribution

The nitration of unsubstituted quinoline under acidic conditions yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pk The pyridine ring, bearing a positive charge in the quinolinium ion, exerts a strong deactivating effect on the carbocyclic ring. This deactivation is less pronounced at the C-5 and C-8 positions, which are electronically analogous to the alpha positions of naphthalene, making them the most favorable sites for electrophilic attack. stackexchange.com The reaction of quinoline with nitric and sulfuric acids at 0°C typically produces an almost equimolar mixture of 5-nitro and 8-nitro isomers. stackexchange.com

In substituted quinolines, the existing substituents further influence the regioselectivity. For instance, the synthesis of the precursor to 8-nitroquinoline-2-carboxylic acid often starts with 2-methylquinoline (B7769805) (quinaldine). Nitration of 2-methylquinoline also yields a mixture of 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline, which must then be separated. researchgate.net

The nitration of quinoline N-oxides presents a more complex scenario. The regioselectivity is highly dependent on the reaction's acidity. In neutral media, the free (unprotonated) N-oxide is nitrated at the 4-position. jst.go.jpelsevierpure.com However, in strongly acidic media, the oxygen atom is protonated, and nitration occurs on the benzene ring, yielding the 5- and 8-nitro isomers. jst.go.jpelsevierpure.com As the acidity increases, nitration at the 5-position becomes increasingly dominant over the 8-position. jst.go.jpdocumentsdelivered.com

| Substrate | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| Quinoline | HNO₃ / H₂SO₄, 0°C | 5-Nitroquinoline (~50%) and 8-Nitroquinoline (~50%) | stackexchange.com |

| Quinoline 1-oxide | Neutral (e.g., Ac₂O/HNO₃) | 4-Nitroquinoline (B1605747) 1-oxide | jst.go.jp |

| Quinoline 1-oxide | Strongly Acidic (e.g., H₂SO₄) | 5-Nitroquinoline 1-oxide and 8-Nitroquinoline 1-oxide | jst.go.jpelsevierpure.com |

Kinetic and Thermodynamic Control in Nitration Reactions

The product distribution in the nitration of some quinoline derivatives can be influenced by kinetic and thermodynamic factors. A notable example is the nitration of quinoline 1-oxide, where temperature plays a crucial role. At lower temperatures, the reaction is under kinetic control, favoring the formation of 5- and 8-nitroquinoline 1-oxides. rsc.org Conversely, at higher temperatures, the reaction shifts towards thermodynamic control, and 4-nitroquinoline 1-oxide becomes the predominant product. rsc.org This suggests that while the formation of the 5- and 8-isomers is faster, the 4-isomer is more stable under these conditions. The orientation of nitration is also dependent on acidity; at a fixed temperature, increasing the acidity favors the formation of the 5- and 8-nitro products. rsc.org

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group in Methyl 8-nitroquinoline-2-carboxylate makes the quinoline ring system electron-deficient and thus susceptible to nucleophilic attack. This enables several types of nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Analogues on Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitroquinolines. wikipedia.org This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. wikipedia.orgorganic-chemistry.org The general mechanism proceeds through the initial addition of the nucleophile to form a negatively charged σ-adduct (a Meisenheimer-type complex), followed by base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.org

Studies on various nitroquinoline isomers have demonstrated the utility of this reaction. For 5-, 6-, and 8-nitroquinolines, reaction with carbanions like chloromethyl phenyl sulfone results in substitution primarily at the position ortho to the nitro group. kuleuven.be However, the regiochemistry can be influenced by the specific isomer. For example, 8-nitroquinoline has been shown to undergo VNS with the bulky nucleophile 9H-carbazole exclusively at the C-7 position (ortho to the nitro group). nih.gov

| Nitroquinoline Isomer | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 5-Nitroquinoline | Chloromethyl phenyl sulfone | Mainly C-6 (ortho) | kuleuven.be |

| 6-Nitroquinoline | Chloromethyl phenyl sulfone | Mainly C-5 (ortho) | kuleuven.be |

| 8-Nitroquinoline | Chloromethyl phenyl sulfone | Mainly C-7 (ortho) | kuleuven.be |

| 8-Nitroquinoline | 9H-Carbazole | Exclusively C-7 (ortho) | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) at Activated Positions

The Nucleophilic Aromatic Substitution (SₙAr) mechanism is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is crucial for stabilizing the negative charge of this intermediate. pressbooks.pubmasterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For a substrate like this compound, an SₙAr reaction would require a leaving group at a position activated by the 8-nitro group, such as the C-5 or C-7 positions. For instance, if a halogen were present at the C-7 position of the 8-nitroquinoline core, it would be susceptible to displacement by strong nucleophiles. It has been observed that in halo-nitroarenes, VNS reactions are typically faster than SₙAr reactions at a similarly activated position. organic-chemistry.org However, in a molecule like 4-chloro-8-nitroquinoline, both VNS and SₙAr reactions can occur, potentially leading to complex product mixtures. nih.gov

Ester Hydrolysis and Transesterification Pathways

The ester functional group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, a reaction that is often the final step in its synthesis. researchgate.net This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orgyoutube.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, an alcohol molecule (methanol) is eliminated, and deprotonation of the resulting species yields the carboxylic acid and regenerates the acid catalyst. youtube.comucoz.com

Base-Catalyzed Hydrolysis (Saponification) : This process is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, driving the equilibrium towards the products (carboxylate and methanol). masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com

Transesterification : This reaction involves the conversion of one ester into another by reacting it with an alcohol, a process that can also be catalyzed by acid or base. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions could yield Ethyl 8-nitroquinoline-2-carboxylate. The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Under basic conditions, an alkoxide attacks the carbonyl group, while under acidic conditions, the neutral alcohol attacks the protonated carbonyl. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound to 8-nitroquinoline-2-carboxylic acid is a reversible reaction that proceeds through a nucleophilic acyl substitution mechanism. The presence of a strong acid catalyst is essential to activate the ester carbonyl group towards nucleophilic attack by water. libretexts.org

The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This initial protonation is a rapid equilibrium step.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to the methoxy (B1213986) group. This is typically facilitated by water molecules acting as a proton shuttle. This step converts the methoxy group into a good leaving group (methanol).

Elimination of Methanol (B129727): The lone pair of electrons on the hydroxyl group reforms the carbon-oxygen double bond, leading to the departure of methanol as a neutral molecule.

Deprotonation: Finally, a water molecule acts as a base to deprotonate the carbonyl oxygen of the protonated carboxylic acid, regenerating the hydronium ion catalyst and yielding the final product, 8-nitroquinoline-2-carboxylic acid.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, of this compound is an irreversible process that yields 8-nitroquinoline-2-carboxylate salt and methanol. youtube.com The reaction is typically carried out using a strong base, such as sodium hydroxide or potassium hydroxide.

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

| Compound | Condition | Second-Order Rate Constant (kOH) at 25°C |

|---|---|---|

| Methyl 8-hydroxyquinoline-2-carboxylate (neutral) | Base-catalyzed hydrolysis | 4.0 dm³ mol⁻¹ s⁻¹ |

| Methyl 8-hydroxyquinoline-2-carboxylate (anionic) | Base-catalyzed hydrolysis | 0.485 dm³ mol⁻¹ s⁻¹ |

Reduction Reactions of the Nitro Group

The nitro group of this compound is a key functional group that can be reduced to various other nitrogen-containing functionalities, most notably the amino group.

Mechanisms of Selective Reduction to Amino Group

The selective reduction of the nitro group to an amino group to form methyl 8-aminoquinoline-2-carboxylate is a common and important transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic nitro compounds. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas.

The mechanism of catalytic hydrogenation is complex and involves several steps on the catalyst surface:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms are bound to the catalyst surface.

Stepwise Hydrogenation: The nitro group is stepwise hydrogenated by the adsorbed hydrogen atoms. This process is believed to proceed through nitroso and hydroxylamino intermediates.

Desorption: The final product, methyl 8-aminoquinoline-2-carboxylate, desorbs from the catalyst surface, regenerating the active sites for further reaction.

Chemical Reduction: A variety of chemical reducing agents can also be employed for this transformation. Common reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and tin(II) chloride (SnCl₂). The general mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation steps. Using Sn/HCl as an example:

Electron Transfer: The metal (e.g., Sn) acts as a reducing agent, donating electrons to the nitro group.

Protonation: The negatively charged oxygen atoms of the nitro group are protonated by the acid.

Stepwise Reduction and Dehydration: Through a series of electron transfer and protonation steps, the nitro group is reduced, and water molecules are eliminated, ultimately leading to the formation of the amino group.

The choice of reducing agent and reaction conditions can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups like the ester.

Formation of Other Reduced Nitrogen Species (e.g., nitroso, hydroxylamino)

The reduction of a nitro group to an amino group proceeds through several intermediate species. By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to isolate these intermediates, such as the corresponding nitroso and hydroxylamino compounds.

The generally accepted pathway for the reduction of an aromatic nitro compound (Ar-NO₂) is as follows:

Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH₂ (Amino)

Formation of Nitroso Species: The first step in the reduction is the two-electron reduction of the nitro group to a nitroso group. This can sometimes be achieved under mild reducing conditions. For instance, electrochemical reduction or the use of specific reducing agents at low temperatures can favor the formation of the nitroso derivative.

Formation of Hydroxylamino Species: Further two-electron reduction of the nitroso group yields the hydroxylamino derivative. This intermediate is often more stable than the nitroso species but can be reactive. The use of reducing agents like zinc dust in the presence of ammonium (B1175870) chloride is a classic method for the preparation of arylhydroxylamines from nitroarenes.

The isolation of these intermediates from the reduction of this compound would require careful selection of reagents and precise control of reaction parameters such as temperature and stoichiometry of the reducing agent.

Reactions at the Quinoline Nitrogen Atom

Protonation and Acid-Base Equilibria Mechanisms

The quinoline nitrogen atom in this compound possesses a lone pair of electrons and can act as a base, accepting a proton in acidic conditions. The basicity of this nitrogen is, however, significantly influenced by the electronic effects of the substituents on the quinoline ring.

The acid-base equilibrium can be represented as follows:

Quinoline-NR + H₃O⁺ ⇌ Quinolinium-N⁺HR + H₂O